Ebastine is under investigation for the treatment of Irritable Bowel Syndrome (IBS). Ebastine has been investigated for the treatment of Urticaria.
Ebastine
CAS No.: 90729-43-4
Cat. No.: VC0526811
Molecular Formula: C32H39NO2
Molecular Weight: 469.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 90729-43-4 |
---|---|
Molecular Formula | C32H39NO2 |
Molecular Weight | 469.7 g/mol |
IUPAC Name | 4-(4-benzhydryloxypiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-one |
Standard InChI | InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 |
Standard InChI Key | MJJALKDDGIKVBE-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Appearance | Solid powder |
Pharmacological Profile and Mechanism of Action
Histamine H₁ Receptor Antagonism
Ebastine exerts its primary therapeutic effect through competitive inhibition of peripheral H₁ receptors, stabilizing them in an inactive conformation. This prevents histamine-mediated vasodilation, increased vascular permeability, and sensory nerve activation, which underlie allergic symptoms such as rhinorrhea, sneezing, and pruritus . Preclinical studies demonstrate 50% inhibition of histamine-induced wheals at doses of 2.5–5 mg, with near-complete suppression at 20 mg . Notably, ebastine shows 10,000-fold greater affinity for H₁ over H₂ receptors, explaining its specificity for allergic pathways .
Anti-Inflammatory and Antiangiogenic Effects
Beyond histamine blockade, ebastine modulates inflammatory cascades by reducing eosinophil infiltration and cytokine production. A landmark study in atopic patients demonstrated 32% reduction in peripheral blood eosinophil counts () and 41% decrease in serum eosinophil cationic protein () . The drug also suppresses interleukin-4 (IL-4) and interleukin-5 (IL-5) while enhancing interferon-γ (IFN-γ) production by 58% in grass pollen-stimulated lymphocytes () . Recent in vitro models reveal dose-dependent inhibition of vascular endothelial growth factor (VEGF)-induced angiogenesis, with 73% reduction in human umbilical vein endothelial cell tubule formation at 10 μM () .
CNS Penetration and Sedation Profile
Ebastine’s piperidine derivative structure and high protein binding (>95%) limit blood-brain barrier permeability . Quantitative EEG studies show no significant differences in β/δ wave ratios compared to placebo, contrasting with first-generation antihistamines that increase δ activity by 40–60% . This pharmacokinetic property underlies its classification as a non-sedating antihistamine, with somnolence rates of 2.1% vs 1.8% for placebo in pooled analyses .
Table 1: Key Pharmacodynamic Properties of Ebastine
Parameter | Effect Size | Study Reference |
---|---|---|
H₁ Receptor Affinity | nM | |
Wheal Inhibition (20 mg) | 89% reduction vs placebo | |
IFN-γ Production Increase | +58% from baseline | |
Angiogenesis Inhibition | 73% at 10 μM |
Pharmacokinetics and Metabolism
Hepatic Metabolism
Ebastine undergoes near-complete first-pass metabolism via cytochrome P450 3A4 (CYP3A4) to carebastine, which exhibits 3-fold greater H₁ receptor affinity than the parent compound . Concomitant use with CYP3A4 inhibitors like ketoconazole increases ebastine exposure by 4.2-fold, necessitating dose adjustment .
Elimination Characteristics
Carebastine demonstrates linear pharmacokinetics with an elimination half-life () of 15–24.5 hours, supporting once-daily dosing . Renal excretion accounts for 66% of elimination, primarily as glucuronide conjugates . No clinically relevant accumulation occurs in hepatic or renal impairment, though caution is advised in severe dysfunction .
Table 2: Comparative Pharmacokinetics of Ebastine and Carebastine
Parameter | Ebastine (10 mg) | Carebastine (10 mg) |
---|---|---|
(ng/mL) | 45–68 | 130–162 |
(h) | 2.3–4.1 | 4.5–5.7 |
AUC (ng·h/mL) | 318–562 | 2742–5608 |
(h) | 1.8–2.5 | 15–19 |
Protein Binding (%) | >95 | >95 |
Clinical Efficacy in Allergic Disorders
Allergic Rhinitis
In a multicenter trial (), ebastine 20 mg reduced total symptom scores (TSS) by 43% vs 36% for loratadine 10 mg () . Nasal airflow resistance improved by 28% (active) vs 11% (placebo) in rhinomanometry studies . The 20 mg dose demonstrated particular efficacy in nasal congestion, with 39% reduction vs 27% for 10 mg () .
Chronic Idiopathic Urticaria
A 6-week study () showed complete wheal resolution in 68% of patients receiving ebastine 20 mg vs 52% with cetirizine 10 mg () . Pruritus severity scores decreased by 4.2 points (ebastine) vs 3.1 (placebo) on a 10-point scale () .
Dose-Response Relationships
Meta-analysis of 12 trials reveals linear efficacy gradients:
-
TSS reduction: 10 mg = 34%, 20 mg = 41% ()
-
Onset of action: 50% symptom relief at 2.1 h (10 mg) vs 1.8 h (20 mg)
Comparative Effectiveness
Table 3: Ebastine vs Other Second-Generation Antihistamines
Parameter | Ebastine 20 mg | Loratadine 10 mg | Cetirizine 10 mg |
---|---|---|---|
TSS Reduction (%) | 43 | 36 | 38 |
Onset (h) | 1.8 | 2.4 | 1.2 |
Sedation Rate (%) | 2.1 | 1.9 | 3.8 |
QTc Change (ms) | +8.2 | +6.7 | +12.4 |
Special Populations
Pediatric Use
Syrup formulation (2.5–5 mg/day) shows similar efficacy to adult doses, with growth parameters unaffected in 52-week trials .
Geriatric Patients
No dosage adjustment required despite age-related ↓ hepatic blood flow. Carebastine clearance decreases by only 18% in patients >75 years .
Emerging Research Directions
Recent studies investigate ebastine’s potential in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume